molecular formula C6H7N3O2 B1337003 Methyl 2-aminopyrimidine-5-carboxylate CAS No. 308348-93-8

Methyl 2-aminopyrimidine-5-carboxylate

Cat. No. B1337003
Key on ui cas rn: 308348-93-8
M. Wt: 153.14 g/mol
InChI Key: JVHBXKOTWYZYDF-UHFFFAOYSA-N
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Patent
US06153752

Procedure details

To a stirred solution of 4.30 g guanidine hydrochloride in 50.00 g dimethyl formamide, 10.00 g 3,3-dimethoxy-2-dimethoxymethyl-propionate were added. The resulting clear solution was heated to 100° C. for 2 hours and to 140° C. for an additional 20 hours. After cooling to 60° C., the solvent was completely removed in vacuo and the resulting light brown residue thoroughly extracted with boiling tetrahydrofurane. After distilling off the majority of the solvent, the crystalline product was isolated by suction filtration and subsequent drying in vacuo. A total of 4.34 g (63% of theory based on 3,3-dimethoxy-2-dimethoxymethyl-propionate) of methyl-2-amino-pyrimidine-5-carboxylate could be isolated in this way. Identification of the product was based on 1H-NMR-, 13C- and IR-spectra.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
3,3-dimethoxy-2-dimethoxymethyl-propionate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].[CH3:6][O:7][CH:8]([O:18]C)[CH:9]([CH:13](OC)OC)[C:10]([O-])=O>CN(C)C=O>[CH3:6][O:7][C:8]([C:9]1[CH:10]=[N:4][C:3]([NH2:5])=[N:2][CH:13]=1)=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
3,3-dimethoxy-2-dimethoxymethyl-propionate
Quantity
10 g
Type
reactant
Smiles
COC(C(C(=O)[O-])C(OC)OC)OC
Name
Quantity
50 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 60° C.
CUSTOM
Type
CUSTOM
Details
the solvent was completely removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting light brown residue thoroughly extracted with boiling tetrahydrofurane
DISTILLATION
Type
DISTILLATION
Details
After distilling off the majority of the solvent
CUSTOM
Type
CUSTOM
Details
the crystalline product was isolated by suction filtration
CUSTOM
Type
CUSTOM
Details
subsequent drying in vacuo
CUSTOM
Type
CUSTOM
Details
A total of 4.34 g (63% of theory based on 3,3-dimethoxy-2-dimethoxymethyl-propionate) of methyl-2-amino-pyrimidine-5-carboxylate could be isolated in this way

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=NC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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